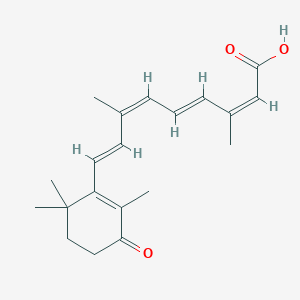

4-Oxo-(9-cis,13-cis)-Retinoic Acid

Description

Historical Trajectories in Retinoid Research Leading to the Study of Oxidative Metabolites

The journey into retinoid research began with the identification of vitamin A as an essential nutrient for vision, growth, and reproduction. Subsequently, all-trans-retinoic acid (atRA) was identified as a key biologically active metabolite that mediates many of the effects of vitamin A by regulating gene expression. For a considerable period, research primarily focused on atRA and its direct therapeutic applications.

The understanding of retinoid metabolism expanded significantly with the discovery that atRA undergoes further metabolic conversion. A major pathway for this is the oxidation of the cyclohexenyl ring, particularly at the C4 position, leading to the formation of 4-hydroxy and subsequently 4-oxo metabolites. nih.gov Initially, this process was viewed as a catabolic pathway to eliminate excess retinoic acid from the body. nih.gov However, subsequent investigations challenged this notion, revealing that these 4-oxo metabolites possess their own distinct biological activities. nih.govnih.gov This paradigm shift opened a new avenue of research, focusing on the functional roles of these oxidative derivatives and their potential as signaling molecules in their own right.

Biochemical Classification and Endogenous Significance of 4-Oxo-Retinoic Acid Isomers

4-Oxo-retinoic acid exists in various isomeric forms, depending on the configuration of the double bonds in the polyene chain. The most well-studied isomers include all-trans-4-oxo-retinoic acid and 13-cis-4-oxo-retinoic acid. nih.gov These isomers are formed from their corresponding retinoic acid precursors by the action of cytochrome P450 enzymes, particularly the CYP26 family. nih.govcaymanchem.com

The endogenous significance of these isomers is an area of active investigation. It has been demonstrated that 4-oxo metabolites can bind to and activate retinoic acid receptors (RARs), thereby modulating the transcription of target genes. nih.govcaymanchem.com Their activity is often isomer-specific, suggesting that each isomer may have a unique physiological role. nih.gov For instance, all-trans-4-oxo-retinoic acid has been shown to be a highly active modulator of positional specification in embryonic development. nih.gov Furthermore, the metabolite S-4-oxo-9-cis-13,14-dihydro-retinoic acid has been found to activate RAR signaling both in vitro and in vivo. nih.gov The presence of various 4-oxo isomers in tissues like the skin underscores their potential functional importance in cellular processes such as differentiation and inflammation. nih.gov

Current Research Gaps and the Rationale for Comprehensive Investigation of 4-Oxo-(9-cis,13-cis)-Retinoic Acid

Despite the progress in understanding the roles of the more common 4-oxo-retinoic acid isomers, significant research gaps remain, particularly concerning the less abundant or more difficult-to-characterize isomers. This compound represents one such underexplored molecule. While studies have identified 9,13-di-cis-retinoic acid as a metabolite of 9-cis-retinoic acid, the existence and functional relevance of its 4-oxo counterpart are not well-established. who.int

The rationale for a comprehensive investigation of this compound stems from several key considerations:

Completing the Retinoid Map: A full understanding of retinoid signaling requires the characterization of all potential metabolites, including those that may be present in low concentrations but possess high biological potency.

Isomer-Specific Functions: Given the demonstrated isomer-specific activities of other 4-oxo-retinoic acids, it is plausible that the (9-cis,13-cis) isomer has unique biological functions that have yet to be discovered. nih.gov

Therapeutic Potential: A deeper understanding of the biological activities of all retinoid metabolites could lead to the development of new therapeutic agents with improved efficacy and specificity for various diseases.

The primary challenge in studying compounds like this compound lies in their low endogenous concentrations and the technical difficulties associated with their synthesis, purification, and detection. Advancements in analytical techniques, such as high-performance liquid chromatography and mass spectrometry, are crucial for overcoming these hurdles. nih.gov A thorough investigation into the properties and functions of this compound is a logical and necessary next step to advance our knowledge of retinoid biology.

Structure

3D Structure

Propriétés

IUPAC Name |

(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7-,15-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCUJPCCTQNTJF-VOYGUGQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C\C=C\C(=C/C(=O)O)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of 4 Oxo 9 Cis,13 Cis Retinoic Acid

Enzymatic Conversion of Retinoids to 4-Oxo-Retinoic Acid Isomers

The generation of 4-oxo-retinoic acid isomers is a critical step in retinoid catabolism, primarily mediated by a specific family of enzymes that introduce an oxygen atom at the C4 position of the cyclohexenyl ring.

Role of Cytochrome P450 Enzymes (CYP26 family) in 4-Oxidation

The oxidative metabolism of retinoic acids is predominantly carried out by the cytochrome P450 family 26 (CYP26) of enzymes. nih.gov This family consists of three distinct enzymes: CYP26A1, CYP26B1, and CYP26C1. nih.govnih.gov These enzymes are considered the primary drivers for clearing retinoic acid from tissues by converting it into more polar, hydroxylated metabolites, which are precursors to the 4-oxo forms. nih.govnih.gov

The initial and rate-limiting step in this process is the 4-hydroxylation of retinoic acid to form 4-hydroxy-retinoic acid (4-OH-RA). nih.gov Subsequently, the same CYP26 enzymes can further oxidize 4-OH-RA to produce 4-oxo-retinoic acid (4-oxo-RA). nih.govnih.gov While all three CYP26 enzymes metabolize the common all-trans-retinoic acid (atRA), they exhibit different substrate preferences for other isomers. nih.gov Specifically, CYP26C1 shows the highest affinity for 9-cis-retinoic acid, a key precursor in the formation pathway of 4-Oxo-(9-cis,13-cis)-Retinoic Acid. nih.govsigmaaldrich.cn Other cytochrome P450 enzymes, such as CYP3A7 and CYP2C8, have also been shown to metabolize 9-cis-RA to its 4-hydroxylated form. nih.gov

Table 1: Key Cytochrome P450 Enzymes in 4-Oxidation of Retinoic Acid Isomers

| Enzyme Family | Specific Isoform | Primary Function in Retinoid Metabolism | Preferred Substrates/Notes |

|---|---|---|---|

| CYP26 | CYP26A1 | Major enzyme for atRA catabolism; catalyzes 4-hydroxylation and subsequent 4-oxidation. caymanchem.comhmdb.ca | High efficiency for atRA. nih.gov |

| CYP26B1 | Metabolizes atRA, 9-cis-RA, and 13-cis-RA. nih.gov | Important for clearing RA from various tissues. nih.gov | |

| CYP26C1 | Metabolizes both atRA and 9-cis-RA. sigmaaldrich.cn | Exhibits the highest affinity for 9-cis-RA among the CYP26 family. nih.gov | |

| Other CYPs | CYP2C8 | Catalyzes 4-hydroxylation of 9-cis-RA. nih.gov | Contributes to the initial step of 4-oxo-RA formation. |

| CYP3A7 | Catalyzes 4-hydroxylation of 9-cis-RA and 13-cis-RA. nih.gov | Involved in the metabolism of multiple RA isomers. |

Precursor Relationships with All-trans-Retinoic Acid and 9-cis-Retinoic Acid

The biosynthesis of this compound is directly linked to the metabolism of other retinoic acid isomers. The primary biologically active form of vitamin A, all-trans-retinoic acid (atRA), can undergo isomerization to form 13-cis-retinoic acid and 9-cis-retinoic acid. nih.gov

Specifically, 9-cis-retinoic acid serves as a direct precursor. Studies have shown that after the administration of 9-cis-RA to human volunteers, one of the identified plasma metabolites is 9,13-dicis-retinoic acid. nih.govnih.gov This indicates an in vivo isomerization pathway from 9-cis-RA to 9,13-dicis-RA. This newly formed 9,13-dicis-RA can then serve as the substrate for the 4-oxidation process catalyzed by the CYP26 enzymes, leading to the formation of this compound.

Stereospecificity of 4-Oxo-Retinoic Acid Formation

The formation of 4-oxo-retinoic acid is an isomer-specific process. Research has demonstrated that the metabolism of different retinoic acid isomers yields corresponding 4-oxo metabolites. For instance, atRA is metabolized to 4-oxo-atRA, and 13-cis-RA is metabolized to 4-oxo-13-cis-RA. who.int Following this pattern, this compound is formed from its direct precursor, 9,13-dicis-retinoic acid.

While it was once thought that 4-oxo metabolites were merely inactive end-products, recent evidence suggests they possess biological activity and can regulate gene transcription in an isomer-specific manner. nih.govnih.gov This highlights the importance of the stereospecific enzymatic reactions that produce them. The CYP26 enzymes, particularly CYP26C1 with its affinity for 9-cis-RA, play a crucial role in determining the specific profile of 4-oxo metabolites generated within a cell. nih.govsigmaaldrich.cn

Further Catabolism and Inactivation of this compound

Once formed, 4-oxo-retinoic acid isomers undergo further metabolic processing to facilitate their elimination from the body. This typically involves conjugation to make the molecules more water-soluble for excretion.

Glucuronidation Pathways of 4-Oxo-Retinoic Acid Metabolites

A major pathway for the inactivation and solubilization of retinoids is glucuronidation, a Phase II metabolic reaction. In this process, a glucuronic acid moiety is attached to the retinoid molecule. Studies focusing on the metabolism of 9-cis-RA in humans have successfully identified glucuronidated metabolites in the urine. nih.gov

Specifically, after the administration of 9-cis-RA, researchers identified 9-cis-4-oxo-retinoyl-β-glucuronide (9-cis-4-oxo-RAG) as a urinary metabolite. nih.govnih.gov This finding is significant as it demonstrates that the 4-oxo metabolites of the 9-cis isomer family, which includes the 9,13-dicis isomer, are substrates for glucuronidation enzymes. This conjugation step marks them for excretion. The formation of 13-cis-retinoyl-β-glucuronide has also been identified as a major metabolite after treatment with 13-cis-retinoic acid. who.int

Identification of Polar Metabolites and Excretion Routes in Model Systems

The metabolic conversion of retinoic acids to 4-oxo and subsequently glucuronidated forms results in highly polar compounds that can be readily excreted. Human studies have been crucial in identifying these metabolites and their routes of elimination.

Following the oral administration of 9-cis-RA to human volunteers, analysis of excreta revealed distinct profiles. nih.gov High concentrations of the parent compound (9-cis-RA) were found in the feces, along with lower levels of its isomers 13-cis-RA and 9,13-dicis-RA, suggesting either incomplete absorption or significant biliary excretion. nih.gov In urine, the more polar, conjugated metabolites were predominant. The identification of 9-cis-4-oxo-RAG in urine confirms that the kidneys are a key excretion route for these inactivated, water-soluble end-products. nih.govnih.gov

Table 2: Precursors and Identified Metabolites in the 4-Oxo-(9-cis,13-cis)-RA Pathway

| Compound Type | Specific Compound Name | Role in Pathway |

|---|---|---|

| Precursor Isomer | all-trans-Retinoic Acid | Ultimate precursor, isomerizes to 9-cis-RA. nih.gov |

| 9-cis-Retinoic Acid | Direct precursor, isomerizes to 9,13-dicis-RA. nih.gov | |

| Substrate for 4-Oxidation | 9,13-dicis-Retinoic Acid | Metabolite of 9-cis-RA; substrate for CYP26 enzymes. nih.gov |

| Target Compound | This compound | Formed via 4-oxidation of 9,13-dicis-Retinoic Acid. |

| Catabolic Product | 9-cis-4-oxo-retinoyl-β-glucuronide | Polar, water-soluble metabolite for excretion. nih.govnih.gov |

Endogenous Levels and Homeostatic Regulation of 4-Oxo-Retinoic Acid Isomers in Research Models

The body maintains a careful balance of retinoid levels through tightly regulated homeostatic mechanisms that control their synthesis, transport, and catabolism. hmdb.ca The conversion of retinoic acids to their 4-oxo metabolites by CYP enzymes is a crucial component of this regulatory system. researchgate.nethmdb.ca The finding that 4-oxo metabolites are biologically active suggests their formation is not just for clearance but also plays a role in modulating the intricate retinoid signaling pathway. nih.govresearchgate.net

Studies in various research models have quantified the endogenous levels of different 4-oxo-RA isomers, providing insight into their physiological concentrations.

Research Findings in Human Plasma

A study investigating retinoid concentrations in the plasma of healthy pregnant women revealed detectable levels of 4-oxo-13-cis-retinoic acid. In contrast, the levels of 4-oxo-all-trans-retinoic acid were often below the limit of quantification, highlighting the prominence of the 13-cis isomer in circulation under these conditions. researchgate.net This aligns with earlier research that identified 4-oxo-13-cis-retinoic acid as the primary metabolite of 13-cis-retinoic acid in human blood. nih.gov

Table 1: Plasma Concentrations of Retinoic Acid and its 4-oxo Metabolite in Pregnant Women

| Compound | Concentration (nmol/L) - Start of Pregnancy | Concentration (nmol/L) - End of Pregnancy |

|---|---|---|

| 13-cis-retinoic acid | 0.90 ± 0.35 | 0.59 ± 0.22 |

| 4-oxo-13-cis-retinoic acid | Readily Detectable | Readily Detectable |

| all-trans-retinoic acid | 0.77 ± 0.29 | 0.76 ± 0.25 |

| 4-oxo-all-trans-retinoic acid | Below Limit of Quantification | Below Limit of Quantification |

Data adapted from a study on temporal changes in systemic retinoid concentrations in pregnant and postpartum women. researchgate.net The table shows mean ± standard deviation.

Research Findings in Animal Models

Research in animal models further underscores the presence and potential significance of 4-oxo retinoids. A study in wild-type mice and rats characterized the endogenous levels of a related metabolite, S-4-oxo-9-cis-13,14-dihydro-retinoic acid. The levels of this compound were found to be higher than those of all-trans-retinoic acid, particularly in the liver. nih.gov This finding suggests that 4-oxo metabolites can be present at significant concentrations in certain tissues. nih.gov

Homeostatic regulation is also evident at the cellular level. In human skin cells, various retinoic acid isomers and their 4-oxo metabolites have been shown to regulate the expression of genes involved in the biotransformation of retinoids themselves, suggesting a complex feedback system for maintaining cellular retinoid balance. nih.gov

Molecular Mechanisms of Action of 4 Oxo 9 Cis,13 Cis Retinoic Acid

Interaction with Nuclear Retinoid Receptors

The biological effects of retinoids are primarily mediated through their interaction with two types of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). nih.gov 4-Oxo-(9-cis,13-cis)-retinoic acid exhibits a distinct pattern of interaction with these receptors.

Binding Affinity and Selectivity for Retinoic Acid Receptors (RARα, RARβ, RARγ)

While direct binding data for this compound is not extensively documented, studies on closely related isomers provide significant insights into its likely behavior. Research on 9-cis-4-oxo-retinoic acid has demonstrated its capacity to bind to all three RAR subtypes (α, β, and γ). researchgate.net The binding affinity, however, was reported to be 5 to 10 times lower than that of 9-cis-retinoic acid. researchgate.net

Further illustrating the binding characteristics of 4-oxo retinoids, all-trans-4-oxo-retinoic acid , another related metabolite, has been shown to bind to RARα, RARβ, and RARγ with specific affinities. caymanchem.com The table below summarizes the binding and activation data for all-trans-4-oxo-retinoic acid with the different RAR subtypes.

Binding and Transcriptional Activation Data for all-trans-4-oxo-Retinoic Acid with RARs

| Receptor Subtype | IC50 (nM) | EC50 (nM) |

|---|---|---|

| RARα | 59 | 33 |

| RARβ | 50 | 8 |

| RARγ | 142 | 89 |

Data from radioligand binding assays and luciferase reporter assays in COS-7 cells. caymanchem.com

These findings suggest that the 4-oxo functional group and the isomeric configuration of the polyene tail of the retinoid molecule play a crucial role in determining the binding affinity for the various RAR subtypes. The data on related compounds strongly implies that this compound is an active ligand for RARs.

Absence of Direct Activation of Retinoid X Receptors (RXRs)

A key aspect of the molecular mechanism of 4-oxo-retinoid metabolites is their selectivity for RARs over RXRs. Studies on 9-cis-4-oxo-retinoic acid have shown that while it can bind to RXRs in vitro, it does not lead to the activation of RXR homodimers. researchgate.net This is in contrast to 9-cis-retinoic acid, which is a known potent activator of RXRs. researchgate.net This suggests a divergent action of 4-oxo-retinoids on RXRs. researchgate.net The primary role of RXRs in the context of 4-oxo-retinoid signaling appears to be as a heterodimerization partner for RARs, a process essential for the transcriptional regulation of target genes. core.ac.uk

Ligand-Induced Conformational Changes in RAR Proteins

The binding of a ligand to a nuclear receptor induces a conformational change in the receptor protein, a critical step in the activation of its transcriptional regulatory functions. While direct evidence for this compound is limited, studies on the closely related endogenous metabolite S-4-oxo-9-cis-13,14-dihydro-retinoic acid (S-4o9cDH-RA) have provided valuable insights. Utilizing a limited proteolytic digestion assay, it was demonstrated that S-4o9cDH-RA induces conformational changes in both RARα and RARβ, similar to those caused by all-trans-retinoic acid. nih.gov This suggests that S-4o9cDH-RA is an endogenous ligand for these receptors, and by extension, that this compound likely induces similar structural alterations upon binding to RARs. nih.gov

Transcriptional Regulation via Retinoic Acid Response Elements (RAREs)

Upon binding to its ligand and forming a heterodimer with RXR, the RAR complex binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes, thereby modulating their transcription. core.ac.uk

Modulation of Gene Expression in In Vitro Cell Systems

The 4-oxo metabolites of retinoic acid have been shown to be functionally active in regulating gene expression. Studies have demonstrated that these metabolites possess strong and isomer-specific transcriptional regulatory activity in various cell types, including human skin cells. nih.gov For instance, S-4-oxo-9-cis-13,14-dihydro-retinoic acid (S-4o9cDH-RA) has been shown to activate the transcription of genes containing RAREs in several cell lines. nih.gov This activation was observed for both simple synthetic RAREs and the natural RARE in the promoter of the RARβ2 gene. nih.gov Furthermore, 4-oxo-13-cis-retinoic acid has demonstrated efficacy in inducing differentiation and inhibiting proliferation in human neuroblastoma cell lines, effects that are mediated through the regulation of gene expression. nih.govsigmaaldrich.com

Identification of Specific Retinoid Target Genes (e.g., RARβ2, Cyp26, shh, hoxb8, bmp2)

Research has identified several specific genes that are transcriptionally regulated by 4-oxo-retinoids. A notable target is the retinoic acid receptor beta 2 (RARβ2) gene, which is a well-established target of retinoic acid signaling and contains a RARE in its promoter. core.ac.uk Treatment with S-4-oxo-9-cis-13,14-dihydro-retinoic acid (S-4o9cDH-RA) has been shown to significantly increase the endogenous mRNA levels of RARβ2. nih.gov Similarly, 4-oxo-13-cis-retinoic acid was found to be as effective as 13-cis-retinoic acid in increasing the expression of RARβ mRNA and protein in human neuroblastoma cells. nih.govsigmaaldrich.com

In addition to RARβ2, quantitative RT-PCR analysis has revealed that S-4o9cDH-RA can induce the transcription of several other retinoic acid-regulated genes in chick wing buds, including Cyp26 , sonic hedgehog (shh) , hoxb8 , and bone morphogenetic protein 2 (bmp2) . nih.gov Although S-4o9cDH-RA was found to be less potent than all-trans-retinoic acid in this system, these findings clearly demonstrate its capacity to regulate a suite of genes critical for development and cellular homeostasis. nih.gov

Analysis of Promoter Activity Using Reporter Gene Assays

The transcriptional activity of this compound and its isomers is primarily evaluated through reporter gene assays. These in vitro systems are crucial for determining the ability of a compound to activate nuclear receptors and initiate the transcription of target genes. In these assays, a reporter gene (such as luciferase or β-galactosidase) is placed under the control of a specific promoter containing retinoic acid response elements (RAREs). When a retinoid compound binds to and activates its cognate receptor, the receptor-ligand complex binds to the RAREs, driving the expression of the reporter gene. The resulting signal, which can be quantified, is proportional to the transcriptional activity of the compound.

Studies have shown that 4-oxo metabolites of retinoic acid, once considered inert, possess significant and isomer-specific transcriptional regulatory activity in various cell types, including human epidermal keratinocytes and dermal fibroblasts. nih.gov For instance, all-trans-4-oxo-retinoic acid has been demonstrated to bind to retinoic acid receptors (RARs) and effectively induce the expression of a luciferase reporter gene in COS-7 cells that have been engineered to express RARα, RARβ, or RARγ. caymanchem.com

Similarly, a related compound, S-4-oxo-9-cis-13,14-dihydro-retinoic acid, has been shown to activate the transcription of genes containing RAREs in several cell lines. nih.gov This activation was observed using both a simple synthetic promoter containing two direct repeats of the RARE sequence (2xDR5) and the natural promoter of the RARβ2 gene, a known retinoid target gene. nih.gov The ability of these 4-oxo derivatives to activate transcription via RARs underscores their role as biologically active metabolites. nih.gov

The table below summarizes the effective concentrations (EC₅₀) for the induction of reporter gene expression by all-trans-4-oxo-retinoic acid in cells expressing different RAR subtypes.

| Cell Line | Receptor Subtype | Reporter System | EC₅₀ (nM) |

| COS-7 | RARα | Luciferase | 33 |

| COS-7 | RARβ | Luciferase | 8 |

| COS-7 | RARγ | Luciferase | 89 |

| Data sourced from a study on the activation of retinoic acid receptor-dependent transcription. caymanchem.com |

Biological Roles and Cellular Activities of 4 Oxo 9 Cis,13 Cis Retinoic Acid in Model Systems

Regulation of Cellular Proliferation and Growth Arrest

4-oxo-(9-cis,13-cis)-retinoic acid has been shown to be a potent regulator of cell proliferation, inducing growth arrest in a manner comparable to its parent compound, 13-cis-retinoic acid.

Effects on Cell Cycle Progression in Responsive Cell Lines

In human neuroblastoma cell lines, 4-oxo-13-cis-retinoic acid has been observed to induce cell cycle arrest. nih.gov Treatment with this compound leads to a significant decrease in the percentage of cells in the S-phase of the cell cycle, indicating an inhibition of DNA synthesis and a block in cell cycle progression. nih.gov This effect is comparable to that of 13-cis-retinoic acid, suggesting that the 4-oxo metabolite retains the anti-proliferative activity of its precursor. nih.gov Studies on other responsive cell lines, such as sebocytes, have also shown that 13-cis-retinoic acid can induce cell cycle arrest, which may be partly mediated by its 4-oxo metabolite. nih.gov

Concentration-Dependent Responses in In Vitro Models

The inhibitory effect of 4-oxo-13-cis-retinoic acid on cell proliferation is dose-dependent. nih.gov In studies utilizing various human neuroblastoma cell lines, including those with and without MYCN amplification, 4-oxo-13-cis-retinoic acid demonstrated growth inhibition over a range of concentrations. nih.govnih.gov In some neuroblastoma cell lines, such as SMS-KANR, CHLA-20, and SMS-LHN, both 4-oxo-13-cis-retinoic acid and 13-cis-retinoic acid inhibited over 90% of cell growth at the highest concentrations tested. nih.gov The dose-response curves for 4-oxo-13-cis-retinoic acid and 13-cis-retinoic acid were found to be not significantly different across multiple neuroblastoma cell lines, indicating their equipotency in inhibiting proliferation. nih.gov

| Cell Line | MYCN Status | Observed Effect | Effective Concentration Range |

|---|---|---|---|

| SMS-KCNR | Amplified | Growth Inhibition | 1 nM to 10 µM |

| SMS-KCN | Amplified | Growth Inhibition | 1 nM to 10 µM |

| SMS-KANR | Amplified | >90% Growth Inhibition at highest concentration | 1 nM to 10 µM |

| SK-N-BE(2) | Amplified | Growth Inhibition | 1 nM to 10 µM |

| CHLA-79 | Non-Amplified | Growth Inhibition | 1 nM to 10 µM |

| CHLA-20 | Non-Amplified | >90% Growth Inhibition at highest concentration | 1 nM to 10 µM |

| SMS-LHN | Non-Amplified | >90% Growth Inhibition at highest concentration | 1 nM to 10 µM |

Influence on Cellular Differentiation Processes

This compound plays a significant role in directing cellular differentiation in various cell types, often with an efficacy similar to that of other active retinoids.

Induction of Differentiation in Embryonal Carcinoma Cells (e.g., F9 cells)

In murine F9 embryonal carcinoma cells, 4-oxoretinoic acid has been shown to induce differentiation, although it is reported to be less effective than all-trans-retinoic acid. nih.gov The process of differentiation in F9 cells, when induced by retinoids, typically involves a transition to a more mature phenotype, such as primitive endoderm. This is often accompanied by the expression of specific differentiation markers. metododibella.org

Differentiation of Specific Cell Types (e.g., Neuroblastoma Cells, Keratinocytes, Fibroblasts)

Neuroblastoma Cells: 4-oxo-13-cis-retinoic acid is a potent inducer of differentiation in human neuroblastoma cell lines, irrespective of their MYCN amplification status. nih.govnih.gov It has been found to be as effective as 13-cis-retinoic acid in promoting neuronal differentiation. nih.gov This effect is particularly significant as it suggests that the metabolic conversion to the 4-oxo form does not lead to a loss of the differentiation-inducing activity of the parent compound in this context. nih.gov

Keratinocytes and Fibroblasts: The 4-oxo metabolites of retinoic acid, including the 13-cis isomer, exhibit strong and isomer-specific transcriptional regulatory activity in both normal human epidermal keratinocytes and dermal fibroblasts. nih.govresearchgate.net This indicates that these metabolites are not inert end-products but are functionally active in skin cells, where they can regulate genes involved in growth and differentiation. nih.govresearchgate.net

Morphological Changes and Expression of Differentiation Markers

Treatment with 4-oxo-13-cis-retinoic acid induces distinct morphological changes and modulates the expression of key differentiation markers in responsive cells.

In human neuroblastoma cells, exposure to 4-oxo-13-cis-retinoic acid leads to significant neurite outgrowth, a classic morphological marker of neuronal differentiation. nih.govnih.gov This is accompanied by changes in the expression of specific molecular markers. For instance, treatment with 4-oxo-13-cis-retinoic acid increases the expression of retinoic acid receptor-β (RAR-β), NeuN, and Map2c, all of which are associated with a more differentiated neuronal phenotype. nih.gov Concurrently, it decreases the expression of the MYCN oncogene at both the mRNA and protein levels, which is linked to a reduction in the malignant properties of these cells. nih.gov

In F9 embryonal carcinoma cells, retinoid-induced differentiation is characterized by morphological alterations, including a less compact colony formation as cells transition to an endoderm-like morphology. metododibella.org This is associated with increased production of plasminogen activator and collagen-like proteins. metododibella.org While 4-oxoretinoic acid is active in this system, the specific morphological changes and marker expression solely attributable to this metabolite require further detailed investigation.

For keratinocytes and fibroblasts, while it is established that 4-oxo metabolites of retinoic acid are transcriptionally active, detailed reports specifically characterizing the morphological changes and the precise modulation of differentiation markers solely by this compound are less common in the reviewed literature. nih.govresearchgate.net

| Marker | Effect | Significance |

|---|---|---|

| Neurite Outgrowth | Increased | Morphological indicator of neuronal differentiation. |

| RAR-β | Increased | Nuclear receptor involved in retinoid signaling and differentiation. |

| NeuN | Increased | Marker for mature neurons. |

| Map2c | Increased | Microtubule-associated protein involved in neurite stability. |

| MYCN (mRNA and protein) | Decreased | Oncogene whose downregulation is associated with differentiation and reduced malignancy. |

Role in Developmental Patterning in Model Organisms

Retinoids are well-established regulators of embryonic development, influencing cell differentiation, proliferation, and pattern formation. The 4-oxo metabolites of retinoic acid, once considered inactive byproducts, are now recognized as potent, biologically active molecules in their own right.

Research has demonstrated that various retinoids, when applied exogenously to the anterior margin of a developing chick limb bud, can mimic the effects of the Zone of Polarizing Activity (ZPA). The ZPA is a small region of mesenchymal tissue at the posterior margin of the limb bud that orchestrates the anteroposterior axis formation. This mimicry leads to significant alterations in the developing limb pattern.

Studies on different isomers of retinoic acid have shown their capability to induce these developmental changes. For instance, a close analogue, S-4-oxo-9-cis-13,14-dihydro-retinoic acid (S-4o9cDH-RA), has been shown to closely replicate the effects of all-trans-retinoic acid in respecifying the limb pattern. When applied locally to the wing bud, S-4o9cDH-RA induces several retinoic acid-regulated genes, including Hoxb8, RARβ2, shh, Cyp26, and bmp2, which are crucial for normal limb development.

A hallmark of exogenous retinoid application to the anterior chick limb bud is the induction of mirror-image digit pattern duplications. The normal digit pattern in a chick wing is 2-3-4. Application of retinoids can lead to patterns such as 4-3-2-2-3-4. This effect is a classic example of retinoid-induced developmental reprogramming.

Different retinoid isomers have been shown to be potent inducers of these duplications. For example, 9-cis-retinoic acid is a powerful inducer of digit pattern duplications in the chick wing bud. Similarly, 4-oxo-retinoic acid has been identified as a highly active modulator of positional specification in early embryos. Another related compound, 4-oxo-retinol, has been observed to cause axial truncation when administered to Xenopus embryos at the blastula stage. These findings highlight the potent morphogenetic activities of the 4-oxo class of retinoids.

The developmental outcomes induced by retinoids are highly dependent on their concentration. A graded distribution of a morphogen across a developing field is a fundamental principle of pattern formation. In the context of the chick limb bud, the concentration of the applied retinoid directly influences the extent of digit duplication.

Studies using the synthetic retinoid TTNPB have demonstrated that a concentration gradient is established across the limb bud following local application. This gradient is crucial for the resulting changes in the digit pattern. The establishment of this diffusion gradient takes approximately 3 to 4 hours, a timeframe consistent with the specification of developmental patterns in vertebrate limbs. This concentration-dependent mechanism is a key factor in how retinoids exert their precise control over morphogenesis.

Other Documented Biological Activities in Research Models

Beyond their roles in developmental patterning, 4-oxo-retinoic acid isomers and other retinoids exhibit a range of other biological activities in various research models.

While direct studies on the immunomodulatory effects of this compound are not available, the broader class of retinoids, including all-trans-retinoic acid (atRA) and 9-cis-retinoic acid, are known to have significant effects on the immune system. Retinoic acid plays a crucial role in regulating immune responses and can influence the differentiation and function of various immune cells. For instance, 9-cis-retinoic acid has been shown to have anti-inflammatory effects on microglial cells, which are the resident immune cells of the central nervous system. These effects are mediated through the regulation of M1 (pro-inflammatory) and M2 (anti-inflammatory) marker expression.

Gap junctions are intercellular channels that allow for direct communication between adjacent cells by enabling the passage of ions and small molecules. This form of communication is vital for coordinating cellular activities, maintaining tissue homeostasis, and regulating cell growth and differentiation.

Research has shown that certain isomers of 4-oxoretinoic acid can enhance gap junctional communication. Specifically, all-trans- and 13-cis-4-oxoretinoic acid have been found to increase this form of cell-to-cell communication in murine fibroblasts. nih.gov This enhancement is associated with an increased expression of connexin43 mRNA, a key protein component of gap junctions. nih.gov These findings suggest that the biological activity of some compounds, such as canthaxanthin, may be partly due to their conversion into active metabolites like 4-oxoretinoic acid. nih.gov

Methodologies for Academic Research on 4 Oxo 9 Cis,13 Cis Retinoic Acid

Analytical Techniques for Quantification and Isomer Differentiation in Biological Samples

The accurate quantification and differentiation of retinoic acid isomers, including 4-Oxo-(9-cis,13-cis)-Retinoic Acid, in complex biological matrices are paramount for understanding their physiological roles and metabolic pathways. Various sophisticated analytical techniques have been developed and optimized to achieve the necessary sensitivity and selectivity for this purpose.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as the preferred and most powerful technique for the analysis of retinoids in biological samples. nih.govnih.gov This method offers a combination of high sensitivity, specificity, and the ability to resolve complex mixtures of isomers.

Researchers have established HPLC-MS/MS methods for the quick, sensitive, and selective determination of various retinoids, including 4-oxo-retinoic acid isomers, in serum and cell extracts. nih.govnih.gov These methods can achieve limits of quantification in the picogram per milliliter (pg/mL) or nanomolar (nM) range, allowing for the measurement of endogenous retinoid concentrations. nih.gov For instance, a developed UHPLC-MS/MS method reported the detection of 4-oxo-13-cis-RA in all human serum samples analyzed, with concentrations around 11.9 ± 1.6 nM.

The separation of different isomers, which is critical due to their distinct biological activities, is typically achieved using reversed-phase C18 columns. researchgate.net The choice of mobile phase composition, often a gradient of acetonitrile, methanol, and water with an acid modifier like formic or acetic acid, is crucial for achieving baseline separation of isomers such as all-trans, 9-cis, 13-cis, and their 4-oxo metabolites. researchgate.net Tandem mass spectrometry, often utilizing an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source, provides definitive mass identification and allows for quantification through selected reaction monitoring (SRM), enhancing the specificity of the assay. nih.govnih.gov

Table 1: HPLC-MS/MS Method Parameters for Retinoid Analysis

| Parameter | Description | Source |

|---|---|---|

| Instrumentation | UHPLC system coupled to a triple quadrupole mass spectrometer | researchgate.net |

| Column | Reversed-phase C18 | researchgate.net |

| Mobile Phase | Gradient of acetonitrile, methanol, water with formic or acetic acid | researchgate.net |

| Ionization | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | nih.gov |

| Detection Mode | Selected Reaction Monitoring (SRM) | nih.gov |

| LLOQ | As low as 0.02 ng/L in surface waters | nih.gov |

While Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity for the analysis of retinoic acids, with detection limits in the femtomole range, its application for isomers like this compound is met with significant challenges. nih.gov A primary drawback is the necessity for derivatization of the retinoic acid's carboxylic acid group prior to analysis. nih.govnih.gov

Furthermore, the high temperatures typically employed in GC separation (around 230°C) can induce on-column thermal isomerization and oxidation of retinoic acid isomers. This can lead to an inaccurate representation of the original isomeric profile in the sample, compromising the quantitative results. Due to these limitations, particularly the risk of altering the isomeric composition, LC-MS/MS is generally considered a more reliable method for the quantitative analysis of specific retinoic acid isomers. nih.govnih.gov

Effective sample preparation is a critical step to isolate retinoids from complex biological matrices like serum, plasma, or cell extracts and to enhance detection sensitivity. A common initial step involves protein precipitation, often using a solvent like isopropanol, followed by liquid-liquid extraction with organic solvents such as hexane (B92381) or dichloromethane. nih.govnih.gov

To overcome the challenge of poor ionization efficiency of the carboxylic acid group in mass spectrometry, chemical derivatization strategies are employed. nih.gov These strategies aim to introduce a readily ionizable moiety to the retinoic acid molecule, thereby significantly increasing the detection sensitivity. One such strategy involves reacting the carboxyl group with N,N-dimethylethylenediamine (DMED), which introduces a positively charged tertiary amine. This approach has been shown to increase detection sensitivity by 14 to 398-fold, achieving limits of quantification between 8.4 and 130 pg/mL. Another reagent, N,N-dimethylpiperazine iodide (DMPI), has been used to derivatize retinoic acid, resulting in a 50-fold increase in detection limits compared to the underivatized compound. nih.govuni-freiburg.de

Spectroscopic methods are essential tools for the fundamental characterization of retinoids in a research setting.

UV-Visible (UV-Vis) Spectroscopy: This technique is used to determine the concentration of retinoid solutions and provide structural information based on the absorption spectrum. Retinoids exhibit characteristic strong absorption in the UV-Vis range due to their conjugated polyene chain. The position of the maximum absorption (λmax) is sensitive to the specific isomer and the presence of additional functional groups. For instance, all-trans-retinoic acid in ethanol (B145695) shows a λmax around 345.6 nm. researchgate.net The introduction of a keto group at the 4-position, as in 4-oxo-retinoic acid, causes a red-shift in the absorption maximum. All-trans-4-oxo-retinol, a related compound, exhibits a λmax at 350 nm. uci.edu The molar absorptivity (ε) at λmax, as determined by Beer's law, is used to accurately calculate the concentration of standard solutions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly proton NMR (¹H NMR), is a powerful tool for confirming the structural identity and purity of synthesized or isolated retinoids. It provides detailed information about the chemical environment of each proton in the molecule, allowing for the confirmation of the specific isomeric configuration (e.g., cis or trans double bonds). uci.edu In synthetic chemistry, ¹H NMR is used to determine the diastereoisomeric ratio of reaction products, which is a critical measure of reaction selectivity and product purity. acs.org

In Vitro Cell Culture Model Systems and Assays

In vitro cell culture models are indispensable for investigating the molecular mechanisms of action, metabolic pathways, and biological effects of this compound. A variety of mammalian cell lines have been utilized to study the diverse roles of retinoids in cellular processes.

The selection of a specific cell line depends on the research question, as different cell types exhibit distinct responses to and metabolism of retinoids.

P19 Embryonal Carcinoma Cells: These cells are a well-established model for studying neuronal differentiation. Treatment with retinoic acid induces P19 cells to differentiate into neurons, astrocytes, and oligodendrocytes, mimicking the development of embryonic neuroectoderm. nih.gov Studies have shown that RA-treated P19 cells can metabolize retinol (B82714) to 4-oxo-retinol, a related compound, indicating the presence of the necessary enzymatic machinery for 4-oxidation in this cell line. uci.edu

HC11 Mammary Epithelial Cells: The HC11 cell line and its ras-transformed counterpart (HC11ras) serve as a model for breast cancer progression. nih.gov Studies have investigated the effects of retinoic acid on the proliferation and differentiation of these cells, revealing resistance to the antiproliferative effects of 13-cis-retinoic acid despite the expression of functional retinoic acid receptors (RARs). uni-freiburg.denih.gov

Hepa-1 and HepaRG Hepatoma Cells: Liver cell lines like the mouse hepatoma Hepa1-6 or the human HepaRG are crucial for studying retinoid metabolism and effects on liver cancer. nih.govresearchgate.net The liver is the primary site of retinoid storage and metabolism. mdpi.com Research has shown that all-trans-retinoic acid can inhibit proliferation and induce differentiation in Hepa1-6 cells. researchgate.net In HepaRG cells, retinoic acid secreted by hepatic stellate cells can activate signaling pathways crucial for liver progenitor cell activation. nih.gov

CV1 Cells: These African green monkey kidney fibroblast cells are frequently used in reporter gene assays to study the activation of nuclear receptors, including RARs and RXRs. uci.edu In these assays, CV1 cells are co-transfected with an expression vector for a specific retinoid receptor and a reporter gene linked to a retinoic acid response element (RARE). The activity of the reporter (e.g., luciferase) upon treatment with a retinoid like 4-oxo-retinoic acid provides a quantitative measure of receptor activation. uci.edu

Normal Human Epidermal Keratinocytes (NHEKs) and Dermal Fibroblasts: These primary skin cells are essential models for dermatological research. Studies have demonstrated that 4-oxo-metabolites of retinoic acid, previously considered inactive, exhibit potent and isomer-specific transcriptional regulatory activity in both NHEKs and dermal fibroblasts. nih.gov This activity influences the expression of genes involved in cell growth, differentiation, and inflammation.

Neuroblastoma Cell Lines: Cell lines such as SH-SY5Y are used to investigate retinoid-based differentiation therapy for neuroblastoma. Research has shown that 4-oxo-13-cis-retinoic acid is as active as its parent compound, 13-cis-retinoic acid, in inhibiting proliferation and inducing neurite outgrowth in human neuroblastoma cells.

Table 2: Summary of Cell Lines Used in Retinoid Research

| Cell Line | Cell Type | Research Application | Source |

|---|---|---|---|

| P19 | Mouse Embryonal Carcinoma | Neuronal differentiation | nih.gov |

| HC11 | Mouse Mammary Epithelial | Breast cancer progression, RA resistance | nih.gov |

| Hepa-1 | Mouse Hepatoma | Liver cancer, RA-induced differentiation | researchgate.net |

| CV1 | Monkey Kidney Fibroblast | Retinoid receptor activation assays | uci.edu |

| NHEKs | Normal Human Epidermal Keratinocytes | Skin biology, transcriptional regulation | nih.gov |

| Fibroblasts | Human Dermal Fibroblasts | Skin biology, gene expression profiling | nih.gov |

| Neuroblastoma | Human Neuroblastoma (e.g., SH-SY5Y) | Differentiation therapy, anti-proliferative effects |

Luciferase Reporter Assays for Receptor Activation and RARE Activity

Luciferase reporter assays are a cornerstone in vitro method for quantifying the ability of a compound to activate nuclear receptors and their corresponding response elements. In the study of retinoids, these assays measure the activation of Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), which are ligand-activated transcription factors nih.govcore.ac.uk. The assay utilizes mammalian cells engineered to express a specific retinoid receptor (e.g., RARα, RARβ, RARγ) and a reporter gene, typically luciferase, linked to a promoter containing Retinoic Acid Response Elements (RAREs) nih.govnih.govindigobiosciences.com. When a ligand like a 4-oxo-retinoic acid isomer binds to and activates the receptor, the receptor-ligand complex binds to the RARE, driving the transcription of the luciferase gene. The resulting light emission upon addition of a substrate is measured and is directly proportional to the receptor's transcriptional activity nih.govimrpress.com.

Research on compounds structurally related to this compound demonstrates the utility of this method. For instance, the endogenous metabolite S-4-oxo-9-cis-13,14-dihydro-retinoic acid has been shown to activate the transcription of RARE-containing genes in multiple cell types nih.govcore.ac.uk. These studies used reporter constructs with both simple synthetic RAREs (like a 2xDR5 element) and natural promoters from retinoid target genes, such as the RARβ2 promoter, to confirm biological activity nih.gov. Such assays are critical for determining the potency and efficacy of a ligand by generating dose-response curves and calculating EC50 values (the concentration required to elicit a half-maximal response) nih.gov.

Table 1: Receptor Activation by 4-Oxo-Retinoid Compounds in Luciferase Reporter Assays

| Compound | Receptor Target | Assay System | Observed Activity | Reference |

|---|---|---|---|---|

| S-4-oxo-9-cis-13,14-dihydro-retinoic acid | RARs | Cell-based luciferase reporter systems | Activates transcription from 2xDR5 RARE and the natural RARβ2 promoter. | nih.govcore.ac.uk |

| 4-oxoretinol (B14405) (4-oxo-ROL) | hRARα | Transfected COS-1 cells | Activates hRARα; more potent than all-trans-retinol at low doses. Does not activate hRXRα. | uci.edu |

| 4-oxoretinaldehyde (4-oxo-RAL) | RARs | Bioactivity-guided fractionation of Xenopus extracts | Capable of binding to and transactivating RARs. | uci.edunih.gov |

| all-trans-4-oxo-retinoic acid (4-oxo-atRA) | RARβ | HepG2 cells | Among the most potent inducers of RARβ mRNA, indicating strong receptor activation. | indigobiosciences.com |

Gene Expression Profiling by qRT-PCR and Microarrays

To understand the functional consequences of receptor activation, researchers employ gene expression profiling techniques like quantitative real-time polymerase chain reaction (qRT-PCR) and microarrays. These methods identify and quantify the messenger RNA (mRNA) transcripts of genes that are regulated by this compound and its analogs.

Quantitative RT-PCR is a targeted approach used to measure the expression levels of specific, known retinoid-responsive genes. It serves to validate the findings from luciferase assays and to confirm the regulation of endogenous gene targets in a more biologically relevant context. For example, qRT-PCR analysis has demonstrated that treatment with S-4-oxo-9-cis-13,14-dihydro-retinoic acid significantly increases the endogenous mRNA levels of the direct RAR target gene, RARβ2 nih.gov. In ex vivo chick limb bud cultures, this compound was also shown to induce the transcription of several crucial developmental genes, including Hoxb8, RARβ2, shh, Cyp26, and bmp2 nih.govcore.ac.uk. Studies on other isomers, such as all-trans-4-oxo-retinoic acid, have shown it to be a potent inducer of CYP26A1 and RARβ mRNA in human liver cells indigobiosciences.com.

Microarray analysis, while not specifically documented for the 4-oxo-(9-cis,13-cis) isomer in the reviewed literature, represents a broader, untargeted approach. This technique allows for the simultaneous measurement of the expression levels of thousands of genes, providing a global view of the transcriptional changes induced by a compound. This can lead to the discovery of novel retinoid signaling pathways and target genes that might not be identified through targeted approaches.

Table 2: Target Gene Regulation by 4-Oxo-Retinoids Measured by qRT-PCR

| Compound | Model System | Target Gene | Expression Change | Reference |

|---|---|---|---|---|

| S-4-oxo-9-cis-13,14-dihydro-retinoic acid | Various cell types | RARβ2 | Significantly increased | nih.gov |

| S-4-oxo-9-cis-13,14-dihydro-retinoic acid | Chick wing buds | Hoxb8, RARβ2, shh, Cyp26, bmp2 | Induced transcription | nih.govcore.ac.uk |

| 4-oxoretinol (4-oxo-ROL) | F9 teratocarcinoma cells | Hoxa-1 | 18-fold induction | uci.edu |

| 4-oxoretinol (4-oxo-ROL) | F9 teratocarcinoma cells | Laminin B1 | 9-fold increase | uci.edu |

| all-trans-4-oxo-retinoic acid (4-oxo-atRA) | HepG2 cells | CYP26A1, RARβ | 300- to 3000-fold increase | indigobiosciences.com |

Cell Proliferation and Differentiation Assays (e.g., neurite outgrowth, cell cycle analysis)

Investigating the effects of retinoids on cellular processes such as proliferation, differentiation, and apoptosis is crucial to understanding their physiological roles. Various assays are used to measure these outcomes.

Cell Proliferation and Cell Cycle Analysis: The effects of retinoids on cell growth are often studied by directly counting viable cells over time or by using assays that measure metabolic activity. Related isomers of retinoic acid have been shown to inhibit the proliferation of various cell lines nih.govnih.gov. For instance, 13-cis-retinoic acid can cause significant dose- and time-dependent decreases in the number of viable SEB-1 sebocytes nih.govcore.ac.uk. This anti-proliferative effect is often linked to cell cycle arrest. Cell cycle analysis, typically performed using flow cytometry, can reveal the proportion of cells in different phases of the cell cycle (G1, S, G2/M). Treatment with 13-cis-retinoic acid has been shown to cause cell cycle arrest, which is evidenced by decreased DNA synthesis and changes in the expression of key cell cycle regulatory proteins like p21 and cyclin D1 nih.govresearchgate.net.

Differentiation Assays: Retinoids are potent inducers of cell differentiation. A classic example is the differentiation of neuronal cells, which can be assessed through neurite outgrowth assays. While specific data on this compound is limited, all-trans-retinoic acid (atRA) is well-documented to increase the number and length of neurites in cultured embryonic neurons and human neuroblastoma cells nih.gov. The ability of a compound to induce differentiation can also be measured by monitoring the expression of differentiation-specific markers. For example, 4-oxoretinol, a related metabolite, induces the differentiation of F9 teratocarcinoma cells, as confirmed by the increased expression of genes like Hoxa-1 and Laminin B1 uci.edu.

In Vivo Non-Human Model Systems

Chick Limb Bud Ex Vivo and In Vivo Models

The developing chick embryo, particularly its limb bud, is a classic and powerful model system for studying pattern formation and the role of signaling molecules in vertebrate development nih.gov. The limb bud's development is highly sensitive to retinoids, which can act as morphogens—substances that specify cell fate in a concentration-dependent manner.

In vivo studies involve the local application of a compound, often via a carrier bead, to a specific region of the chick wing bud in an intact egg. Researchers then observe the subsequent morphological development of the limb. Studies using S-4-oxo-9-cis-13,14-dihydro-retinoic acid, a close analog of the subject compound, have shown that its local application to the anterior margin of the wing bud induces dose-dependent digit pattern duplications nih.gov. This effect mimics the action of all-trans-retinoic acid and the polarizing region, a key signaling center in the limb, demonstrating that this 4-oxo metabolite has potent biological activity in pattern respecification nih.govcore.ac.uk. The activity of other retinoids, such as 4-oxo-retinoic acid and 9-cis-retinoic acid, in inducing similar pattern duplications has also been established in this system nih.govdntb.gov.ua.

Ex vivo models involve culturing dissected limb buds, which allows for more controlled experimental conditions. These cultures can be used to analyze changes in gene expression via qRT-PCR or in situ hybridization following treatment with the compound of interest nih.gov.

Rodent Models for Metabolic and Receptor Studies

Rodent models, primarily mice and rats, are indispensable for studying the metabolism, pharmacokinetics, and physiological relevance of retinoids in a mammalian system. These models allow for the investigation of a compound's absorption, distribution, metabolism, and excretion (ADME).

Metabolic studies in rats have identified 9-cis-4-oxoretinoic acid as a major metabolite of 9-cis-retinoic acid who.int. High-performance liquid chromatography (HPLC) methods have been developed to simultaneously measure various retinoic acid isomers and their 4-oxo metabolites in the plasma of rodents and humans, which is essential for pharmacokinetic studies nih.gov.

Furthermore, rodent models are used to determine the endogenous levels and physiological roles of these compounds. Analysis of tissues from wild-type mice and rats revealed that endogenous levels of S-4-oxo-9-cis-13,14-dihydro-retinoic acid can be higher than those of all-trans-retinoic acid, especially in the liver, suggesting it is a significant endogenous retinoid nih.govcore.ac.uk. Genetic models, such as transgenic reporter mice carrying a RARE-luciferase construct, enable the real-time in vivo assessment of RAR activation in different organs, providing a dynamic view of retinoid signaling imrpress.com. Additionally, studies in knockout mice, such as those lacking cellular retinol binding protein (Rbp1-/-), have been instrumental in identifying 9-cis-13,14-dihydroretinoic acid as an endogenous ligand for RXR nih.gov.

Amphibian Embryo Models (e.g., Xenopus) for Developmental Biology

Amphibian embryos, particularly those of the frog Xenopus laevis, are a premier model system for developmental biology due to their external fertilization and transparent embryos, which allow for easy observation of embryogenesis. Bioactivity-guided fractionation of Xenopus embryos led to the groundbreaking discovery that 4-oxo metabolites of retinoids are major bioactive forms during early development uci.edunih.govnih.gov.

These studies revealed that the major bioactive retinoid in the Xenopus egg and early embryo is 4-oxoretinaldehyde, which acts as a metabolic precursor to both 4-oxoretinoic acid and 4-oxoretinol uci.edunih.govnih.gov. This finding challenged the previous assumption that 4-oxo-derivatives were merely inactive degradation products. Instead, it positioned the 4-oxo series of retinoids as authentic and primary signaling molecules during early embryogenesis uci.edunih.gov. Treating Xenopus embryos with these compounds can induce developmental changes, such as the axial truncation observed after administration of 4-oxoretinol, confirming their potent biological activity in vivo uci.edu. The identification of these novel RAR ligands in Xenopus broadened the understanding of the spectrum of natural, bioactive retinoids uci.edunih.gov.

Molecular and Structural Biology Techniques for the Study of this compound

The elucidation of the molecular mechanisms of this compound hinges on a variety of sophisticated molecular and structural biology techniques. These methodologies allow for a detailed examination of the compound's interaction with its cognate nuclear receptors, the conformational changes induced upon binding, and the subsequent impact on DNA-protein interactions at the chromatin level.

Ligand-Receptor Binding Assays

Ligand-receptor binding assays are fundamental in determining the affinity and specificity of this compound for its target receptors, primarily the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These assays quantify the interaction between the ligand and the receptor's ligand-binding domain (LBD). A common approach is the competitive binding assay, where the ability of an unlabeled ligand, such as a 4-oxo-retinoic acid isomer, to displace a radiolabeled known ligand (e.g., [³H]all-trans-retinoic acid or [³H]9-cis-retinoic acid) from the receptor is measured. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the unlabeled ligand required to inhibit 50% of the specific binding of the radiolabeled ligand.

Research on the all-trans isomer of 4-oxo-retinoic acid has provided valuable insights into its receptor binding profile. In radioligand binding assays, all-trans-4-oxo-retinoic acid has been shown to bind to RARα, RARβ, and RARγ with IC50 values of 59 nM, 50 nM, and 142 nM, respectively. nih.gov These findings indicate a strong interaction with RARs, comparable to that of all-trans-retinoic acid (ATRA).

Furthermore, transactivation assays are employed to assess the functional consequence of this binding. In these cell-based assays, cells are co-transfected with an expression vector for an RAR isotype and a reporter plasmid containing a retinoic acid response element (RARE) linked to a reporter gene (e.g., luciferase). The ability of the compound to induce the expression of the reporter gene is then measured. The half-maximal effective concentration (EC50) is determined, representing the concentration of the ligand that elicits a half-maximal response. Studies have demonstrated that all-trans-4-oxo-retinoic acid can activate all three RAR isotypes, with EC50 values of 33 nM for RARα, 8 nM for RARβ, and 89 nM for RARγ. nih.govnih.gov

| Receptor Isotype | IC50 (nM) in Radioligand Binding Assays | EC50 (nM) in Transactivation Assays |

|---|---|---|

| RARα | 59 | 33 |

| RARβ | 50 | 8 |

| RARγ | 142 | 89 |

This table summarizes the half-maximal inhibitory concentration (IC50) from competitive binding assays and the half-maximal effective concentration (EC50) from transactivation assays for all-trans-4-oxo-retinoic acid with the three retinoic acid receptor isotypes. Data sourced from Cayman Chemical and Idres et al., 2002. nih.govnih.gov

Conversely, related compounds like 4-oxoretinol have been shown not to bind or transcriptionally activate retinoid X receptors (RXRs), suggesting that the 4-oxo functional group does not confer RXR binding activity. researchgate.net

Proteolytic Digestion Assays for Receptor Conformational Changes

Upon ligand binding, nuclear receptors undergo a significant conformational change that is crucial for the dissociation of corepressors and the recruitment of coactivators, thereby initiating gene transcription. Proteolytic digestion assays are a powerful tool to probe these ligand-induced structural alterations. This technique relies on the principle that the conformation of a protein dictates its susceptibility to cleavage by proteases.

In a typical limited proteolytic digestion assay, the receptor protein (or its ligand-binding domain) is incubated with a specific protease, such as trypsin, in the presence and absence of the ligand of interest. The resulting protein fragments are then separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) and visualized.

The binding of an agonist ligand, like a biologically active retinoid, induces a more compact and stable conformation in the receptor's ligand-binding domain. This structural rearrangement can shield certain protease cleavage sites, resulting in a different pattern of proteolytic fragments compared to the unbound (apo) receptor or a receptor bound to an antagonist. Specifically, the complexation of RARα with agonistic retinoids leads to the generation of a protease-resistant 30-kDa fragment, indicative of an active receptor conformation. nih.govbiorxiv.orgnih.gov In contrast, binding of an antagonist may result in a different proteolytic pattern, such as the appearance of a shorter, 25-kDa resistant fragment, reflecting an alternative, inactive conformation. biorxiv.orgnih.gov

This methodology has been successfully applied to demonstrate that retinoid metabolites induce conformational changes in RARs in a manner similar to their parent compounds. nih.gov Such assays are instrumental in confirming that a compound like this compound acts as a true ligand that can elicit the necessary structural changes in the receptor to initiate downstream transcriptional events.

| Condition | Receptor Conformation | Susceptibility to Proteolysis | Expected Result on SDS-PAGE |

|---|---|---|---|

| Apo-Receptor (No Ligand) | Flexible, less compact | High | Extensive digestion, smaller fragments |

| Receptor + Agonist (e.g., 4-Oxo-Retinoic Acid) | Compact, stable | Reduced | Appearance of a characteristic protease-resistant fragment (e.g., ~30-kDa for RARα) |

| Receptor + Antagonist | Alternative, inactive conformation | Altered | Different pattern of resistant fragments (e.g., ~25-kDa for RARα) |

This table outlines the principles and expected results of a limited proteolytic digestion assay used to assess conformational changes in a retinoic acid receptor (RAR) upon binding to different types of ligands.

Chromatin Immunoprecipitation (ChIP) for DNA-Protein Interactions

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interactions of proteins with specific DNA sequences within the natural chromatin context of a cell. This methodology is critical for understanding how this compound, through its interaction with RARs, modulates the expression of target genes. The ChIP assay allows researchers to determine whether the RAR/RXR heterodimer binds to specific RAREs in the genome in response to ligand treatment and to identify the associated changes in the chromatin landscape.

The ChIP procedure generally involves the following key steps:

Cross-linking: Proteins are reversibly cross-linked to DNA using an agent like formaldehyde. This "freezes" the protein-DNA interactions occurring within the cell at a specific moment.

Chromatin Shearing: The chromatin is then isolated and sheared into smaller fragments, typically 200-1000 base pairs in length, through sonication or enzymatic digestion.

Immunoprecipitation: An antibody specific to the protein of interest (e.g., RARα) is used to selectively immunoprecipitate the protein-DNA complexes.

Reversal of Cross-links and DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.

Analysis: The purified DNA is then analyzed by quantitative PCR (ChIP-qPCR) to quantify the enrichment of specific DNA sequences, or by high-throughput sequencing (ChIP-seq) for genome-wide mapping of binding sites.

In the context of this compound research, ChIP assays can be used to address several key questions:

Receptor Occupancy: To determine if treatment with this compound promotes the binding of RARs to the RAREs of known or putative target genes. researchgate.netnih.gov

Histone Modifications: To assess changes in the epigenetic landscape surrounding RAREs. Upon ligand-induced activation, RARs recruit coactivator complexes that often possess histone acetyltransferase (HAT) or histone methyltransferase activity. ChIP can be performed with antibodies against specific histone modifications (e.g., H3K4me3 for active promoters, H3K27ac for active enhancers) to see if this compound treatment leads to a more open and transcriptionally permissive chromatin state. nih.govplos.org

Co-regulator Recruitment: To investigate the recruitment of transcriptional coactivators (e.g., p160 family members) or the dismissal of corepressors from target gene promoters in a ligand-dependent manner. nih.gov

For instance, studies on all-trans-retinoic acid have used ChIP to show that RA treatment leads to increased chromatin binding of RARαa and stimulates changes in chromatin accessibility. biorxiv.org Similarly, ChIP analysis has revealed that RA can induce cyclical changes in histone H3 methylation at the RARE and promoter regions of target genes like CASP9. nih.gov This powerful methodology would be directly applicable to dissecting the specific molecular events initiated by this compound at the chromatin level.

Comparative Analysis and Interplay with Other Retinoids

Comparison of Biological Activity and Potency with All-trans-Retinoic Acid

While once viewed primarily as inactive catabolites resulting from the breakdown of retinoic acid by cytochrome P450 enzymes (CYP26A1, B1, and C1), 4-oxo-retinoic acid and its related metabolites are now recognized as functionally active molecules nih.govnih.govwikipedia.org. Research indicates that 4-oxo metabolites display potent, isomer-specific transcriptional regulatory activity in various cell types, including human skin cells nih.govresearchgate.net.

The potency of these metabolites can, in some contexts, rival that of their parent compounds. For instance, the related metabolite S-4-oxo-9-cis-13,14-dihydro-retinoic acid (S-4o9cDH-RA) has been shown to induce morphological changes in developing chicken wing buds, mimicking the pattern respecification caused by ATRA core.ac.uk. Although it was found to be less potent than ATRA in this system, the study clearly demonstrated its capacity to activate nuclear retinoid receptors and regulate gene transcription in vivo nih.gov. Similarly, all-trans-4-oxo-retinoic acid is considered a highly active metabolite capable of modulating positional specification in early embryos nih.gov. In studies on human breast cancer cells, all-trans-4-oxo-retinoic acid effectively inhibited proliferation caymanchem.com.

The biological effects of 13-cis-retinoic acid, a precursor to some 4-oxo metabolites, are often attributed to its isomerization to ATRA, suggesting a prodrug-drug relationship nih.gov. However, the direct activity of its oxidized metabolites, such as 4-oxo-13-cis-retinoic acid, has also been demonstrated to have anti-tumor activity in neuroblastoma models nih.gov.

| Compound | Observed Biological Activity | Relative Potency Context |

|---|---|---|

| All-trans-Retinoic Acid (ATRA) | Regulates cell growth, differentiation, and embryonic patterning. Potent inducer of gene transcription. | Serves as the benchmark for retinoid biological activity. |

| All-trans-4-oxo-Retinoic Acid | Inhibits cancer cell proliferation; modulates positional specification in embryos; active in human skin cells. nih.govnih.govcaymanchem.com | Considered a highly active metabolite, not merely an inactive byproduct. nih.gov |

| S-4-oxo-9-cis-13,14-dihydro-Retinoic Acid | Induces digit pattern duplications in chick wing bud development, mimicking ATRA's effect. core.ac.uk | Less potent than ATRA in chick limb development assays, but still demonstrates significant biological function. nih.gov |

| 4-oxo-13-cis-Retinoic Acid | Exhibits anti-tumor activity in neuroblastoma. nih.gov | Demonstrates direct biological effects independent of conversion to other retinoids. nih.gov |

Differential Receptor Binding Profiles Among Retinoic Acid Isomers and Metabolites

The biological effects of retinoids are mediated through their interaction with two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs) nih.gov. Different isomers and metabolites of retinoic acid exhibit distinct binding affinities for these receptors, which dictates their downstream transcriptional effects.

All-trans-retinoic acid (ATRA) binds with high affinity to the three RAR subtypes (α, β, and γ) but does not bind to RXRs nih.govpnas.org. In contrast, 9-cis-retinoic acid is a high-affinity ligand for both RARs and RXRs nih.govpnas.orgelsevierpure.comresearchgate.net. This ability to activate the RXR pathway gives 9-cis-RA a unique biological role.

Metabolites such as all-trans-4-oxo-retinoic acid have been shown to bind effectively to RARs caymanchem.com. Specifically, it binds to RARα, RARβ, and RARγ with IC50 values of 59, 50, and 142 nM, respectively, and activates transcription through these receptors nih.govcaymanchem.com. The related compound, 4-oxoretinol (B14405), also activates RARs but not RXRs nih.govuci.edu. The binding of S-4-oxo-9-cis-13,14-dihydro-retinoic acid induces conformational changes in RARα and RARβ, suggesting it is an endogenous ligand for these receptors core.ac.uk. The selectivity of 4-oxo metabolites for RARs over RXRs indicates their signaling is primarily channeled through the RAR pathway, similar to ATRA but distinct from 9-cis-RA.

| Retinoid Isomer/Metabolite | RAR Binding Affinity | RXR Binding Affinity | Reference |

|---|---|---|---|

| All-trans-Retinoic Acid (ATRA) | High (Kd in 0.2-0.7 nM range) | None | nih.govpnas.org |

| 9-cis-Retinoic Acid | High (Kd in 0.2-0.7 nM range) | High (Kd in 14-18 nM range) | nih.govpnas.org |

| 13-cis-Retinoic Acid | Low | None | nih.gov |

| All-trans-4-oxo-Retinoic Acid | Moderate (IC50s: RARα=59 nM, RARβ=50 nM, RARγ=142 nM) | Not reported as a significant ligand | caymanchem.com |

| 4-oxoretinol | Binds and activates | Does not bind or activate | nih.govuci.edu |

Synergistic or Antagonistic Interactions with Other Endogenous Retinoids or Exogenous Compounds in Research

The presence of multiple active retinoid metabolites within a cell suggests a complex interplay that can involve synergistic or antagonistic effects. While specific studies detailing the direct interactions of 4-Oxo-(9-cis,13-cis)-Retinoic Acid with other retinoids are limited, the broader mechanisms of retinoid signaling allow for informed hypotheses.

Cross-talk with Other Signaling Pathways Modulated by Retinoids (e.g., Hox genes, FGF)

Retinoid signaling is deeply integrated with other major developmental signaling pathways, most notably the Fibroblast Growth Factor (FGF) pathway, to control the expression of key developmental regulators like the Hox genes. Hox genes are crucial for establishing the body plan along the anterior-posterior axis, and their expression is tightly controlled by an interplay between RA and FGF signals mdpi.comnih.gov.

Generally, RA signaling promotes differentiation and more anterior (rostral) cell fates, while FGF signaling maintains cells in a proliferative, undifferentiated state and promotes posterior (caudal) identity mit.edu. These two pathways often act in mutual opposition to define precise boundaries of gene expression. For example, RA is required for the expression of anterior Hox genes like Hoxb4, while FGF is necessary for the expression of more posterior Hox genes mit.edubris.ac.uk.

Active retinoid metabolites are key players in this regulatory network. The ability of S-4-oxo-9-cis-13,14-dihydro-retinoic acid to induce the expression of Hoxb8 in chick wing buds demonstrates that 4-oxo metabolites can directly participate in the regulation of the Hox gene cascade core.ac.uk. The interaction is complex, involving feedback loops where FGF signaling can regulate the expression of RA receptors, and RA can influence the expression of FGF receptors nih.govresearchgate.net. As active ligands for RARs, 4-oxo-retinoic acid isomers like this compound are presumed to be active participants in this cross-talk, contributing to the pool of signaling molecules that fine-tune the expression of Hox genes and other developmental regulators in response to gradients of FGF.

Future Directions and Emerging Research Avenues for 4 Oxo 9 Cis,13 Cis Retinoic Acid

Identification of Additional Unexplored Molecular Targets and Binding Partners

While the interaction of various retinoic acid isomers with retinoic acid receptors (RARs) and retinoid X receptors (RXRs) is well-documented, the specific binding partners of 4-oxo-(9-cis,13-cis)-retinoic acid remain an area of active investigation. It is known that all-trans-4-oxo-retinoic acid can bind to and activate RARs, but not RXRs. uci.edunih.gov Specifically, all-trans-4-oxo-retinoic acid binds to RARα, RARβ, and RARγ. caymanchem.com Another related compound, S-4-oxo-9-cis-13,14-dihydro-retinoic acid, has also been shown to activate RARs. nih.gov

Future research should focus on identifying other potential nuclear and cytosolic binding proteins for this compound. This could unveil novel signaling pathways and cellular responses that are specific to this metabolite. Techniques such as affinity chromatography-mass spectrometry and yeast two-hybrid screening could be employed to systematically search for these binding partners. Furthermore, exploring the potential for "orphan" nuclear receptors to be targets for this compound could open up new avenues in retinoid signaling research.

Elucidation of Specific Roles in Broader Physiological and Pathophysiological Contexts within Model Systems

Research has demonstrated that 4-oxo-retinoic acid is biologically active in a variety of model systems. For instance, it can induce differentiation in F9 embryonic teratocarcinoma cells and cause axial truncation in Xenopus embryos. uci.edupnas.org Furthermore, it has been shown to be functionally active in human skin cells, influencing gene expression related to growth, differentiation, and inflammation. nih.gov Studies in zebrafish embryos have also highlighted its teratogenic potential. caymanchem.com

Future investigations should aim to delineate the specific roles of this compound in more complex physiological and pathophysiological contexts. This includes its potential involvement in organogenesis, tissue regeneration, and the development of various diseases. The use of knockout and transgenic animal models with altered this compound metabolism will be instrumental in these studies. For example, exploring its role in the MRL/MpJ mouse, a model for mammalian regeneration with distinctive retinol (B82714) metabolism, could yield significant insights. nih.govnih.gov

Table 2: Observed Biological Activities of 4-Oxo-Retinoic Acid in Model Systems

| Model System | Observed Effect |

| F9 Embryonic Teratocarcinoma Cells | Induces differentiation. uci.edupnas.org |

| Xenopus Embryos | Causes axial truncation. uci.edupnas.org |

| Human Epidermal Keratinocytes | Increases protein levels of cytokeratin 7 and CK-19. caymanchem.com |

| MCF-7 Breast Cancer Cells | Inhibits proliferation. caymanchem.com |

| Zebrafish Embryos | Teratogenic. caymanchem.com |

| Vitamin A-deficient Mouse Testis | Potent inducer of A spermatogonia proliferation. oup.com |

Integration of 4-Oxo-Retinoic Acid Research into Systems Biology and Omics Approaches

The advent of systems biology and "omics" technologies provides a powerful framework for understanding the complex network of interactions involving this compound. Transcriptomic and proteomic analyses have already begun to identify novel genes and proteins that are regulated by 4-oxo-retinoic acid in human skin cells. nih.govresearchgate.net These studies have revealed its influence on genes involved in the biotransformation of retinoids, corticosteroids, and antioxidants, as well as structural and transport proteins. nih.gov